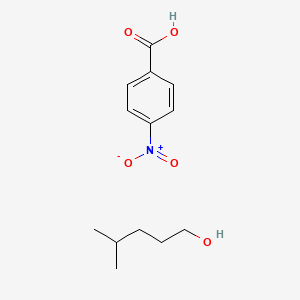
4-Methylpentan-1-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpentan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 4-Methylpentan-1-ol is a primary alcohol with the molecular formula C6H14O, while 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4. These compounds are used in various chemical reactions and have applications in different fields.
Vorbereitungsmethoden
4-Methylpentan-1-ol
4-Methylpentan-1-ol can be synthesized through the reduction of 4-methylpentanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is commonly prepared by the nitration of methyl benzoate followed by hydrolysis. The nitration involves treating methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of methyl 4-nitrobenzoate. This intermediate is then hydrolyzed using sodium hydroxide to yield 4-nitrobenzoic acid .
Analyse Chemischer Reaktionen
4-Methylpentan-1-ol
Oxidation: 4-Methylpentan-1-ol can be oxidized to 4-methylpentanal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
4-Nitrobenzoic Acid
Reduction: 4-Nitrobenzoic acid can be reduced to 4-aminobenzoic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters, such as methyl 4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
4-Methylpentan-1-ol
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Acts as a metabolite in various biochemical pathways.
4-Nitrobenzoic Acid
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
4-Methylpentan-1-ol
The primary alcohol group in 4-Methylpentan-1-ol allows it to participate in various biochemical reactions, including oxidation and esterification. It acts as a substrate for enzymes involved in alcohol metabolism.
4-Nitrobenzoic Acid
The nitro group in 4-nitrobenzoic acid makes it a strong electron-withdrawing group, influencing its reactivity in electrophilic aromatic substitution reactions. It can also undergo reduction to form amines, which are important intermediates in pharmaceutical synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Methylpentan-1-ol
Similar Compounds: 1-Pentanol, 2-Methyl-1-butanol.
4-Nitrobenzoic Acid
Similar Compounds: 3-Nitrobenzoic acid, 2-Nitrobenzoic acid.
Uniqueness: The position of the nitro group on the benzene ring influences its reactivity and applications in synthesis.
Eigenschaften
CAS-Nummer |
59302-13-5 |
|---|---|
Molekularformel |
C13H19NO5 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
4-methylpentan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H14O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)4-3-5-7/h1-4H,(H,9,10);6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
MWSPRPBIFOAUMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


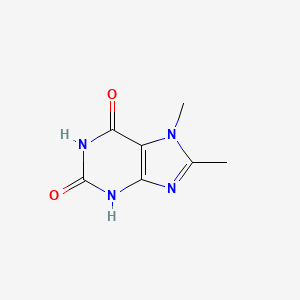
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
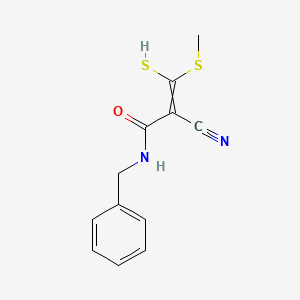

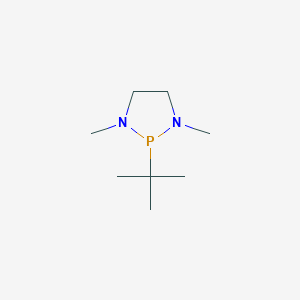
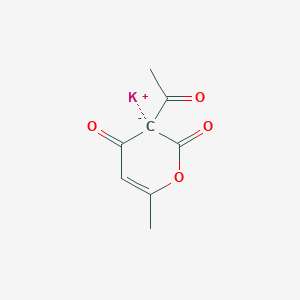
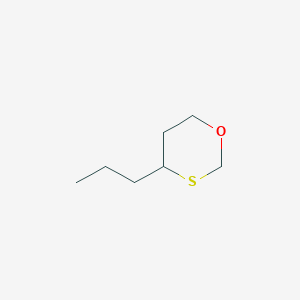
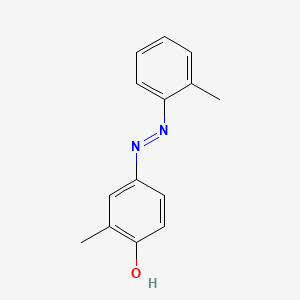
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
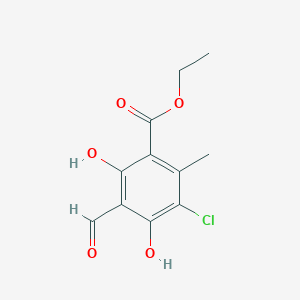
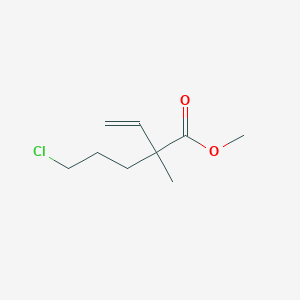
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
